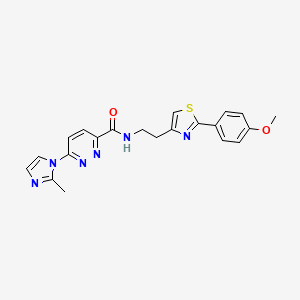
(2E)-4-amino-N-methylbut-2-enamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-amino-N-methylbut-2-enamide hydrochloride is a chemical compound with the molecular formula C5H10N2O.ClH. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an amino group and a double bond, making it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-amino-N-methylbut-2-enamide hydrochloride typically involves the reaction of N-methylbut-2-enamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-4-amino-N-methylbut-2-enamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted compounds, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
(2E)-4-amino-N-methylbut-2-enamide hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is a key component in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2E)-4-amino-N-methylbut-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride: This compound shares a similar structure but has a dimethylamino group instead of an amino group.
(2E)-4-(Diethylamino)-2-butenoic acid hydrochloride: Similar to the above compound but with a diethylamino group.
Uniqueness
(2E)-4-amino-N-methylbut-2-enamide hydrochloride is unique due to its specific amino group and double bond configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.
Propriétés
Numéro CAS |
2034161-83-4; 2414921-95-0 |
|---|---|
Formule moléculaire |
C5H11ClN2O |
Poids moléculaire |
150.61 |
Nom IUPAC |
(E)-4-amino-N-methylbut-2-enamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-5(8)3-2-4-6;/h2-3H,4,6H2,1H3,(H,7,8);1H/b3-2+; |
Clé InChI |
FCUIGYUGLHURJC-SQQVDAMQSA-N |
SMILES |
CNC(=O)C=CCN.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2649219.png)
![4-[4-(3,5-DIMETHYLPYRAZOLE-1-CARBONYL)-1-METHYLPYRAZOL-3-YLSULFONYL]THIOMORPHOLINE](/img/structure/B2649220.png)


![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)


![N-(4-bromo-3-methylphenyl)-1-{7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2649230.png)





![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)
